3-Ethylquinolin-8-amine
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Overview
Description
3-Ethylquinolin-8-amine is a heterocyclic aromatic amine with a quinoline backbone. The compound is characterized by an ethyl group at the third position and an amino group at the eighth position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylquinolin-8-amine can be achieved through several methods. One common approach involves the cyclization of N-propargyl aniline derivatives using main group metal Lewis acids such as stannic chloride or indium (III) chloride . The reaction conditions typically involve aerobic conditions and can be conducted in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of stannous chloride dihydrate or indium powder .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs classical synthesis protocols such as the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, and Doebner-von Miller methods . These methods involve the use of various catalysts and reaction conditions to achieve high yields and purity of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, aryl halides, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Ethylquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis and coordination chemistry.
Biology: The compound is used in the study of biological processes and as a ligand in biochemical assays.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Ethylquinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to interact with enzymes and receptors, leading to various biological effects. The compound may exert its effects by binding to DNA, inhibiting enzyme activity, or modulating receptor functions . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Quinolin-8-amine: Similar to 3-Ethylquinolin-8-amine but lacks the ethyl group at the third position.
Quinoxalines: Isomerically related compounds with a 1,4-diazine structure.
Other Quinoline Derivatives: Compounds such as 2-Phenylquinoline and 4-Methylquinoline share structural similarities with this compound.
Uniqueness: this compound is unique due to the presence of both an ethyl group and an amino group on the quinoline ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets and can lead to distinct pharmacological properties .
Properties
IUPAC Name |
3-ethylquinolin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-8-6-9-4-3-5-10(12)11(9)13-7-8/h3-7H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRHJAPIMKGTHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1)C=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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